Analytical Specificity of 8-Hydroxy Loxapine N-Oxide in Multi-Analyte LC-MS/MS Quantification
The inclusion of 8-Hydroxy Loxapine N-Oxide as a distinct analyte is essential for the validated simultaneous quantification of loxapine and its metabolites. This compound, along with loxapine N-oxide, amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine, is part of a 5-analyte panel that provides a comprehensive metabolic profile [1]. Its unique chemical structure allows for baseline chromatographic separation from its structural isomer, 7-Hydroxy Loxapine N-Oxide, a critical requirement for accurate quantitation [1].
| Evidence Dimension | Analytical Method Inclusivity and Isomer Separation |
|---|---|
| Target Compound Data | Quantified as part of a 5-analyte panel with baseline separation from 7-hydroxy isomer. |
| Comparator Or Baseline | Previous methods that excluded this analyte or could not separate isomers, leading to incomplete metabolic assessment [1]. |
| Quantified Difference | Enables a single extraction/injection method for five analytes versus prior methods requiring separate assays or failing to quantify all five. |
| Conditions | LC-MS/MS analysis of human plasma with a calibration range of 0.0500–50.0 ng/mL for all analytes. |
Why This Matters
Procuring this specific reference standard is mandatory for implementing a validated, single-injection LC-MS/MS method for complete loxapine metabolic profiling, as described in the peer-reviewed literature.
- [1] Meng M, Zhao N, Pederson CC, Harrison E, Green C, Gorman SH, Reuschel SA. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Mar 15;1046:87-97. View Source
